molecular formula C21H20FN5O B3402112 1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049288-58-5

1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B3402112
CAS No.: 1049288-58-5
M. Wt: 377.4 g/mol
InChI Key: ACQNTJBRJXVALP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyridazinyl group, and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-chloropyridazine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate.

    Coupling with Fluorophenyl Isocyanate: The pyridazinyl intermediate is then reacted with 2-fluorophenyl isocyanate in an inert solvent like dichloromethane to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-5-1-2-6-19(17)24-21(28)23-16-9-7-15(8-10-16)18-11-12-20(26-25-18)27-13-3-4-14-27/h1-2,5-12H,3-4,13-14H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQNTJBRJXVALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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